molecular formula C17H21N3O2S2 B3311596 N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pentanamide CAS No. 946271-69-8

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pentanamide

Cat. No.: B3311596
CAS No.: 946271-69-8
M. Wt: 363.5 g/mol
InChI Key: AAOWPGROAXFMOT-UHFFFAOYSA-N
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Description

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pentanamide is a thiazole-based compound featuring a methylamino-oxoethylthio substituent at the 2-position of the thiazole ring and a phenyl group at the 4-position.

Properties

IUPAC Name

N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-3-4-10-13(21)19-16-15(12-8-6-5-7-9-12)20-17(24-16)23-11-14(22)18-2/h5-9H,3-4,10-11H2,1-2H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOWPGROAXFMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C(S1)SCC(=O)NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pentanamide, with CAS number 946327-81-7, is a thiazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, which includes both thiazole and amide functionalities, suggests a diverse range of pharmacological applications. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3S2C_{21}H_{21}N_{3}O_{3}S_{2} with a molecular weight of 427.5 g/mol. The compound features a thiazole ring, which is known for its significant biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC21H21N3O3S2
Molecular Weight427.5 g/mol
CAS Number946327-81-7

1. Anticancer Properties

Thiazole derivatives have been widely studied for their anticancer potential. Research indicates that compounds with thiazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that similar thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

2. Antimicrobial Activity

The thiazole ring is also associated with antimicrobial activities. Compounds containing thiazole structures have been reported to exhibit antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents. For example, derivatives similar to this compound have demonstrated effectiveness against resistant strains of bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole-containing compounds:

  • Anticancer Activity : A study reported that thiazole derivatives induced apoptosis in breast cancer cells through the mitochondrial pathway. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .
  • Antimicrobial Effects : Another research highlighted that thiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
  • Neuroprotective Effects : Some thiazole compounds have been found to protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Pharmacophore Analysis

The compound shares structural motifs with several bioactive molecules:

  • Thiazole-5-carbohydrazide Derivatives (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide): These derivatives exhibit anticancer activity against HepG-2 cells (IC₅₀ values: 1.61–1.98 µg/mL). The phenylthiazole core is critical for binding to cellular targets, while the carbohydrazide moiety enhances hydrogen-bonding interactions .
  • Vamidothion (O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl phosphorothioate): A pesticidal compound with a methylamino-oxoethylthio group similar to the target molecule. The phosphorothioate group in vamidothion confers hydrolytic stability, whereas the pentanamide chain in the target compound may improve tissue penetration .

Pharmacological and Physicochemical Properties

Compound Name Key Functional Groups Bioactivity/Use Key Data/References
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pentanamide Thiazole, phenyl, methylamino-oxoethylthio, pentanamide Hypothesized anticancer/antimicrobial Structural analog to
4-Methyl-2-phenylthiazole-5-carbohydrazide Thiazole, phenyl, carbohydrazide Anticancer (HepG-2 IC₅₀: 1.61 µg/mL)
Vamidothion Methylamino-oxoethylthio, phosphorothioate Insecticide (acetylcholinesterase inhibition)
N-(2-Hydroxyethyl)-biotinamide Thienoimidazole, hydroxyethylamide Vitamin B7 analog (metabolic cofactor)

Mechanism and Structure-Activity Relationships (SAR)

  • Thiazole Core : The 4-phenyl substitution in the target compound likely enhances π-π stacking with aromatic residues in enzyme active sites, a feature shared with anticancer thiazoles .
  • Methylamino-oxoethylthio Group: This moiety, present in both the target compound and vamidothion, may act as a hydrogen-bond donor/acceptor, influencing target binding. In vamidothion, this group is critical for acetylcholinesterase inhibition .
  • Pentanamide Chain : Compared to shorter alkyl chains (e.g., ethyl in vamidothion), the pentanamide may prolong half-life by reducing renal clearance, similar to biotinamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)pentanamide

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